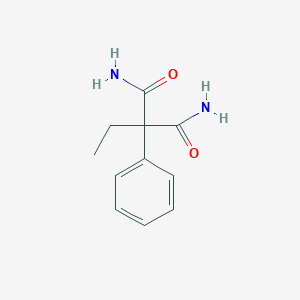
3-ホルミルリファマイシン
概要
説明
3-Formylrifamycin SV is a derivative of rifamycin antibiotics, which are known for their antibacterial and antitubercular properties. The modification of rifamycin antibiotics, including 3-Formylrifamycin SV, through various chemical reactions has been a subject of interest to enhance their antibacterial and antitubercular activities.
Synthesis Analysis
The synthesis of 3-Formylrifamycin SV derivatives has been achieved through methods such as reductive alkylation and copper(I)-catalyzed azide-alkyne cycloaddition, employing 'click chemistry' approaches. This methodology allows for the modification of structurally complex antibiotics like rifamycins to produce desired 1,2,3-triazole products, although challenges such as high volatility of substrates require adjustments in catalyst amounts, temperature, and reaction time (Pyta et al., 2014).
Molecular Structure Analysis
The molecular structures of new 3-Formylrifamycin SV derivatives have been elucidated using NMR methods and FT-IR spectroscopy. Computational methods like DFT and PM6 have also been employed to correlate their structures with biological activity, providing insights into the structure-activity relationship (SAR) of these compounds (Pyta et al., 2014).
Chemical Reactions and Properties
3-Formylrifamycin SV undergoes various chemical reactions with primary amines, ketones, and other reactants, leading to the formation of new compounds with enhanced antibacterial activities. The interaction of 3-Formylrifamycin SV with primary amines or ammonia, for instance, results in compounds with significant antituberculous activity (Bujnowski et al., 2003).
Physical Properties Analysis
The physical properties such as solubility and logP values of synthesized rifamycin derivatives, including those based on 3-Formylrifamycin SV, play a crucial role in their biological activity. Studies have indicated that certain physical and chemical characteristics, like the presence of a rigid and basic substituent at the C(3) arm, are crucial for high antibacterial and antitubercular activities (Pyta et al., 2014).
Chemical Properties Analysis
The chemical properties, particularly the acid-base properties of 3-Formylrifamycin SV derivatives, have been analyzed to understand their relationship with biological activity. It has been found that the acid-base properties, as well as the conformation of these compounds, significantly affect their antibacterial and antitubercular activities (Pyta et al., 2014).
科学的研究の応用
抗生物質合成
3-ホルミルリファマイシン: は、結核、らい病、レジオネラ症の治療に広く用いられている強力な抗生物質、リファンピシンの合成における重要な中間体として機能します . この化合物は、第一級アミンおよびヒドラジンと反応する能力を持ち、その抗菌効果を高める一連の化学反応を通じてリファンピシンを生成する上で不可欠です。
結核治療研究
3-ホルミルリファマイシンの修飾により、いくつかのリファマイシン誘導体が開発されました。 これらの誘導体は、細菌細胞におけるRNA合成を標的とすることで、その増殖と生存を阻害し、結核の治療を進める上で役立っています .
抗菌活性の向上
リファマイシンSVとその誘導体、3-ホルミルリファマイシンを含む、生合成の研究により、これらの化合物の抗菌活性を高めるために利用できる可能性のある反応ネットワークが明らかになりました。 これらの経路を理解することは、耐性菌株に対する効果を高めた新しい薬剤を開発する鍵となります .
DNAポリメラーゼ阻害の生化学的研究
3-ホルミルリファマイシン: は、リファマイシンが標的とする酵素である、細菌DNA依存性RNAポリメラーゼ(DDRP)との相互作用について研究されています。 活性分子のコンフォメーションとそのDDRPへの結合についての知見は、活性を高めた特定の構造的特徴を持つ新しい抗生物質の設計につながる可能性があります .
電気メタン生成研究
3-ホルミルリファマイシンとは直接関係しませんが、電気メタン生成分野では、研究関心が大きく高まっています。 このプロセスは、微生物による電流をメタンに変換することを伴い、廃棄物処理と再生可能エネルギー貯蔵の新しいアプローチを代表しています . 3-ホルミルリファマイシンを含むリファマイシン誘導体の研究は、同様の生化学的変換に関する知見を提供する可能性があります。
民族植物学と伝統医学
3-ホルミルリファマイシンが属するリファマイシンファミリーは、民族植物学的研究の対象となっています。 この研究は、さまざまな文化におけるこれらの化合物の伝統的な用途とその現代医学における潜在的な応用、特に感染症やその他の病気の治療における応用を探求しています .
作用機序
Target of Action
3-Formylrifamycin, also known as Rifaldehyde or 3-Formylrifamycin SV, is a member of the rifamycin family of antibiotics . The primary target of 3-Formylrifamycin is the bacterial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .
Mode of Action
3-Formylrifamycin exerts its antibacterial effect by inhibiting RNA synthesis . It achieves this by binding strongly to the RNAP of prokaryotes . This interaction prevents the initiation of messenger RNA synthesis in nonmammalian cells , thereby disrupting the normal functioning of the bacteria and leading to their death .
Biochemical Pathways
The action of 3-Formylrifamycin affects the RNA synthesis pathway in bacteria . By inhibiting RNAP, the antibiotic disrupts the transcription process, which is a critical step in protein synthesis . This disruption affects the bacteria’s ability to produce essential proteins, leading to their death .
Pharmacokinetics
The pharmacokinetics of 3-Formylrifamycin and other rifamycins are complex. Rifampin, a derivative of 3-Formylrifamycin, is known to be rapidly absorbed . . For instance, rifampin has a bioavailability of approximately 68% . The absorption, distribution, metabolism, and excretion (ADME) properties of 3-Formylrifamycin specifically would need further investigation.
Result of Action
The result of 3-Formylrifamycin’s action is the death of the bacteria . By inhibiting RNAP and disrupting RNA synthesis, the antibiotic prevents the bacteria from producing essential proteins . This disruption in protein synthesis ultimately leads to the death of the bacteria .
Action Environment
The action of 3-Formylrifamycin can be influenced by various environmental factors. For instance, the degradation of rifampicin, a rifamycin, in an acidic medium to form 3-Formylrifamycin SV, a poorly absorbed compound, is accelerated in the presence of isoniazid, contributing to the poor bioavailability of rifampicin . This suggests that the presence of other compounds in the environment can affect the stability and efficacy of 3-Formylrifamycin.
Safety and Hazards
将来の方向性
The continuous flow synthesis of rifampicin starting from rifamycin S and tert-butylamine was studied in a microreactor, which used 25% less 1-amino-4-methyl piperazine and got 16% higher overall yield without changing the solvent and purification process between steps . This method has good potential for further industrial application .
生化学分析
Biochemical Properties
3-Formylrifamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The rifamycins, including 3-Formylrifamycin, exhibit bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This interaction with the bacterial DNA-directed RNA polymerase (DDRP) is a key aspect of its biochemical activity .
Cellular Effects
3-Formylrifamycin has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RNA polymerase, thereby disrupting the process of transcription . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Formylrifamycin involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It exerts its effects at the molecular level primarily by inhibiting the bacterial DDRP . This inhibition disrupts the process of transcription, thereby affecting the synthesis of proteins and the overall functioning of the cell .
Metabolic Pathways
3-Formylrifamycin is involved in specific metabolic pathways. The biosynthetic pathways leading to the ansamycins (rifamycins, tolipomycins, streptovaricins) are reviewed
特性
| { "Design of the Synthesis Pathway": [ "The synthesis of 3-Formylrifamycin SV can be achieved through a multi-step process involving the modification of Rifamycin SV.", "The first step involves the protection of the hydroxyl groups on the Rifamycin SV molecule.", "The second step involves the oxidation of the 3-hydroxyl group to form a ketone.", "The third step involves the reduction of the ketone to form an alcohol.", "The fourth step involves the deprotection of the hydroxyl groups.", "The final step involves the oxidation of the alcohol to form the aldehyde functional group." ], "Starting Materials": [ "Rifamycin SV", "Di-tert-butyl dicarbonate", "Triethylamine", "Pyridine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protect the hydroxyl groups on Rifamycin SV using di-tert-butyl dicarbonate and triethylamine in N,N-Dimethylformamide.", "Step 2: Oxidize the 3-hydroxyl group using pyridine and acetic acid.", "Step 3: Reduce the ketone using sodium borohydride in methanol.", "Step 4: Deprotect the hydroxyl groups using hydrochloric acid and sodium hydroxide in water.", "Step 5: Oxidize the alcohol using pyridine and acetic acid to form 3-Formylrifamycin SV." ] } | |
CAS番号 |
13292-22-3 |
分子式 |
C38H47NO13 |
分子量 |
725.8 g/mol |
IUPAC名 |
[(7S)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/t16?,18?,19?,20?,24?,29?,30?,34?,38-/m0/s1 |
InChIキー |
BBNQHOMJRFAQBN-UDHSOIFNSA-N |
異性体SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |
外観 |
Assay:≥95%A crystalline solid |
ピクトグラム |
Corrosive; Environmental Hazard |
同義語 |
1,2-Dihydro-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-8-carboxaldehyde 21-Acetate; 3-Formylrifampicin SV; NCI 145-635; Rifaldehyde; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 3-Formylrifamycin SV affect bacterial RNA polymerase differently than rifampicin?
A2: While both 3-Formylrifamycin SV derivatives and rifampicin target bacterial DNA-dependent RNA polymerase, their mechanism of action differs slightly. Research suggests that dimeric rifamycins, synthesized using 3-Formylrifamycin SV, might bind to an additional weak site on the RNA polymerase, leading to activity against rifampicin-resistant mutants. [] This difference in binding could be crucial in combating emerging antibiotic resistance.
Q2: Are there any antiviral properties associated with 3-Formylrifamycin SV or its derivatives?
A3: Yes, certain 3-Formylrifamycin SV derivatives have shown antiviral activity against specific viruses like vaccinia virus, herpes simplex virus, and pseudorabies virus. [] Studies suggest this activity might be linked to the inhibition of viral RNA-dependent DNA polymerase or interference with viral protein formation. [, ]
Q3: What is the molecular formula and weight of 3-Formylrifamycin SV?
A4: The molecular formula of 3-Formylrifamycin SV is C37H47NO12, and its molecular weight is 717.77 g/mol. [, ]
Q4: How stable is 3-Formylrifamycin SV in different pharmaceutical formulations?
A5: Stability studies on fixed-dose combination anti-tuberculosis products containing rifampicin (a derivative of 3-Formylrifamycin SV) revealed significant instability under accelerated conditions, especially in the presence of isoniazid. [] This instability was linked to the formation of the isonicotinyl hydrazone of 3-Formylrifamycin. [, ]
Q5: What types of chemical reactions can be performed using 3-Formylrifamycin SV as a starting material?
A6: 3-Formylrifamycin SV's aldehyde group provides a versatile handle for various chemical transformations. Researchers have successfully synthesized a wide array of derivatives through reactions with ammonia and acetone, [] formalin and primary alkylamines, [] secondary amines, [] hydrazines, [, , ] oximes, [, ] and sulfonium and phosphonium ylides. [] These modifications aim to enhance the biological activity and physicochemical properties of the parent compound.
Q6: Have computational methods been used to study 3-Formylrifamycin SV and its derivatives?
A7: Yes, computational studies have been employed to understand the structure and behavior of 3-Formylrifamycin SV derivatives. Density functional theory (DFT) calculations have been particularly useful in visualizing the structures of various derivatives and analyzing their intramolecular hydrogen bonding patterns. [] These calculations provide insights into the relationship between structure and activity, guiding the design of new derivatives with improved properties.
Q7: How do structural modifications of 3-Formylrifamycin SV impact its antibacterial activity?
A8: The nature of the substituent at the 3-position significantly influences the antibacterial activity of 3-Formylrifamycin SV derivatives. [, , ] For instance, introducing a piperazinoacethydrazone moiety with various substituents on the phenyl ring led to compounds with varied activity against different bacterial strains. [] This highlights the importance of SAR studies in optimizing the structure for desired antibacterial properties.
Q8: What are the challenges in formulating stable 3-Formylrifamycin SV derivatives?
A9: A significant challenge lies in preventing the degradation of 3-Formylrifamycin SV derivatives, particularly in the presence of other drugs like isoniazid. [, ] Research emphasizes the need for high-quality packaging materials and careful formulation strategies to minimize degradation and ensure product stability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



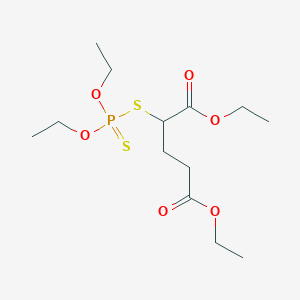
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
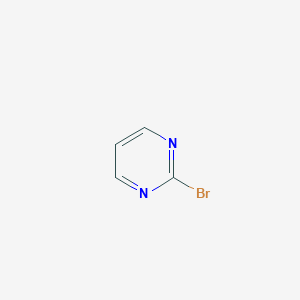


![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)

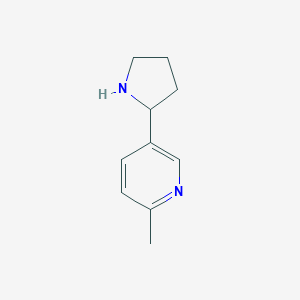
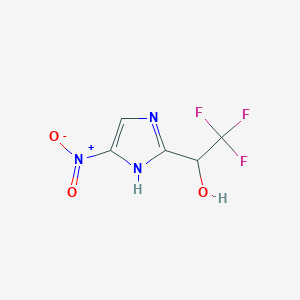
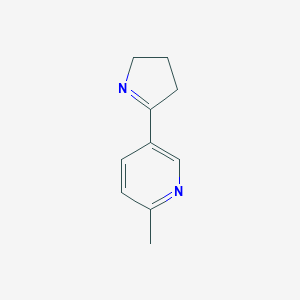
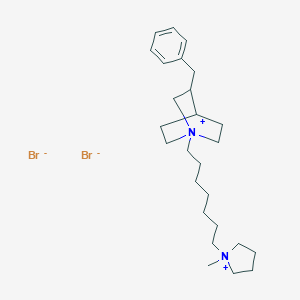
![(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal](/img/structure/B22512.png)
